molecular formula C17H13N3O2 B4833565 N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide

N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide

Cat. No. B4833565
M. Wt: 291.30 g/mol
InChI Key: FUZXAAXHYPVXGN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide, also known as APYCA, is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. APYCA is a member of the acrylamide family, which is known for its wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases. These interactions may be responsible for its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce tumor growth in mice and improve survival rates. However, more research is needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. Additionally, its anti-cancer and anti-inflammatory properties make it a promising compound for further study. However, N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide research. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its safety and efficacy in humans, as well as to develop more effective delivery methods. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its effects on various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential uses for this compound.

Scientific Research Applications

N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide has been found to have potential uses in various scientific applications. One such application is in the field of medicinal chemistry, where it has been studied for its anti-cancer properties. N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-N-(4-acetylphenyl)-2-cyano-3-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-12(21)13-5-7-15(8-6-13)20-17(22)14(11-18)10-16-4-2-3-9-19-16/h2-10H,1H3,(H,20,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZXAAXHYPVXGN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=N2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide
Reactant of Route 3
N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide
Reactant of Route 6
N-(4-acetylphenyl)-2-cyano-3-(2-pyridinyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.